sparstolonin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

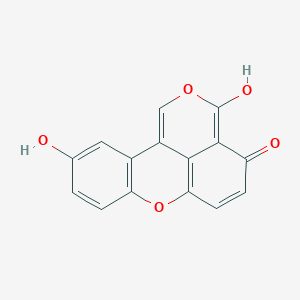

Sparstolonin B is a naturally occurring isocoumarin compound isolated from the tubers of the aquatic herb Sparganium stoloniferum and Scirpus yagara. It has garnered significant attention due to its potent anti-inflammatory, anti-angiogenic, and anti-viral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sparstolonin B can be synthesized through a series of chemical reactions starting from commercially available compounds. The synthetic route typically involves the formation of the isocoumarin core structure through cyclization reactions, followed by specific functional group modifications to achieve the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Sparganium stoloniferum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Functional Group Reactivity

Sparstolonin B’s structure includes a benzannulated isocoumarin core, an ester group, and hydroxyl substituents, which dictate its reactivity:

-

Ester Hydrolysis : The ester moiety undergoes alkaline hydrolysis to form carboxylic acid derivatives, though this reaction diminishes bioactivity .

-

Oxidative Stability : The isocoumarin system resists autoxidation under ambient conditions due to aromatic stabilization.

-

Hydrogenation : Selective reduction of alkyne intermediates to cis-alkenes is achieved using Lindlar’s catalyst .

Mechanistic Insights from Biological Studies

While not direct chemical reactions, this compound’s interactions with TLR4 and MyD88 proteins involve non-covalent binding:

-

TLR4/MyD88 Inhibition : SsnB disrupts TLR4 signaling by blocking MyD88 recruitment to the TIR domain, as shown via co-immunoprecipitation assays .

-

Structure-Activity Relationship : The isocoumarin ring and ester group are critical for binding TLR2/TLR4, while hydroxyl groups modulate solubility .

Analytical Characterization

-

NMR Spectroscopy : Confirmed the presence of characteristic peaks for the isocoumarin core (δ 6.8–7.5 ppm) and ester carbonyl (δ 170 ppm) .

-

Mass Spectrometry : ESI-MS analysis verified the molecular ion peak at m/z 318.3 [M+H]⁺ .

This synthesis and reactivity profile positions this compound as a tractable candidate for derivative development and mechanistic studies. Its efficient production via catalytic methods underscores its potential for scalable pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Sparstolonin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Isocumarin-Chemie und die Entwicklung neuer synthetischer Methoden.

Biologie: Es wird zur Untersuchung von zellulären Signalwegen und Mechanismen verwendet, da es in der Lage ist, die Toll-like-Rezeptor-Signalgebung (TLR) zu modulieren.

Medizin: this compound hat sich als vielversprechend für die Behandlung von Entzündungskrankheiten, Krebs und Virusinfektionen erwiesen, da es entzündungshemmende, antiangiogene und antivirale Eigenschaften besitzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Antagonismus der Toll-like-Rezeptoren 2 und 4 (TLR2 und TLR4). Diese Hemmung blockiert die nachgeschalteten Signalwege, einschließlich des MyD88-abhängigen Weges, was zu einer reduzierten Aktivierung des Kernfaktors Kappa-Leichtketten-Enhancer von aktivierten B-Zellen (NF-κB) und einer verringerten Produktion von pro-inflammatorischen Zytokinen wie Interleukin-1 Beta (IL-1β), Interleukin-6 (IL-6) und Tumornekrosefaktor-Alpha (TNF-α) führt .

Ähnliche Verbindungen:

Curcumin: Eine weitere natürliche Verbindung mit entzündungshemmenden und krebshemmenden Eigenschaften.

Resveratrol: Bekannt für seine entzündungshemmenden und antioxidativen Wirkungen.

Epigallocatechingallat (EGCG): Ein grüner Teepolyphenol mit entzündungshemmenden und krebshemmenden Aktivitäten.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen antagonistischen Wirkung auf TLR2 und TLR4, die es von anderen Verbindungen unterscheidet, die möglicherweise breitere oder andere Wirkmechanismen haben. Seine Fähigkeit, diese Rezeptoren selektiv zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung von Entzündungswegen und die Entwicklung gezielter Therapien .

Wirkmechanismus

Sparstolonin B exerts its effects primarily by antagonizing toll-like receptors 2 and 4 (TLR2 and TLR4). This inhibition blocks the downstream signaling pathways, including the MyD88-dependent pathway, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and decreased production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

Vergleich Mit ähnlichen Verbindungen

Curcumin: Another natural compound with anti-inflammatory and anti-cancer properties.

Resveratrol: Known for its anti-inflammatory and antioxidant effects.

Epigallocatechin gallate (EGCG): A green tea polyphenol with anti-inflammatory and anti-cancer activities.

Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .

Biologische Aktivität

Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.

Key Mechanisms:

- Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .

- Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .

- Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .

1. Rheumatoid Arthritis

A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .

2. Spinal Cord Injury

In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .

3. Cancer

Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.

Case Studies

Eigenschaften

IUPAC Name |

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPDHLFGNQEASI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.